![molecular formula C19H18F3NO6S B1243698 N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B1243698.png)
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide is a solid. This compound belongs to the diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. This substance is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5.
Scientific Research Applications
Solubility Studies and Pharmaceutical Processing
The solubility of various drugs and bioactive compounds in non-volatile ionic liquids, which includes compounds structurally related to N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide, has significant implications for pharmaceutical processing. This solubility offers an alternative to using flammable chemicals, indicating a shift towards safer and more efficient pharmaceutical development processes (Faria et al., 2015).
Catalytic Reactions in Organic Chemistry
The compound and its derivatives play a crucial role in catalytic reactions, such as the isomerization and intramolecular redox reaction of alkynyl ethers. These reactions are important for producing various organic compounds with potential pharmaceutical applications (Shikanai et al., 2009).
Carbon−Sulfur Bond Formation in Drug Synthesis
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide is pivotal in the carbon−sulfur bond formation using modified Migita reaction conditions. This process is essential in the synthesis of certain drug candidates, demonstrating its value in advanced organic synthesis and pharmaceutical manufacturing (Norris & Leeman, 2008).
Role in Synthesis of Antagonists
The compound's derivatives are involved in the synthesis of orally active antagonists, highlighting its role in developing therapeutic agents with specific receptor targeting capabilities (Ikemoto et al., 2005).
Metabolism and Disposition Studies
Understanding the metabolism and disposition of compounds similar to N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide is crucial in human pharmacology, providing insights into the biotransformation pathways and pharmacokinetics of related therapeutic agents (Shaffer et al., 2008).
Applications in Organic Synthesis
This compound's structure is instrumental in various organic synthesis processes, such as the preparation of pyrazole and isoxazole derivatives. These processes are significant for creating new molecules with potential biological activities (Sowmya et al., 2018).
properties
Product Name |
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide |
---|---|
Molecular Formula |
C19H18F3NO6S |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-hydroxy-4-[4-[4-(trifluoromethyl)phenoxy]phenyl]sulfonyloxane-4-carboxamide |
InChI |
InChI=1S/C19H18F3NO6S/c20-19(21,22)13-1-3-14(4-2-13)29-15-5-7-16(8-6-15)30(26,27)18(17(24)23-25)9-11-28-12-10-18/h1-8,25H,9-12H2,(H,23,24) |
InChI Key |
FOSWRYKPHVPIDJ-UHFFFAOYSA-N |
SMILES |
C1COCCC1(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1COCCC1(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |
synonyms |
N-hydroxy-4-((4-(4-(trifluoromethyl)phenoxy)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxamide SC 77774 SC-77774 SC77774 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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